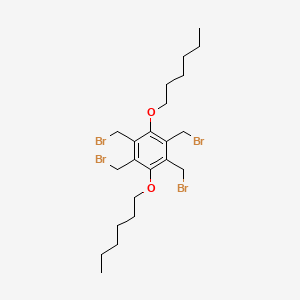
2,6-Dibromo-4-ethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-ethoxyaniline is an organic compound that belongs to the class of brominated anilines It is characterized by the presence of two bromine atoms at the 2 and 6 positions, an ethoxy group at the 4 position, and an amino group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-ethoxyaniline typically involves the bromination of 4-ethoxyaniline. The process can be carried out using bromine in an aqueous or organic solvent. The reaction conditions often include maintaining a controlled temperature and pH to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 4-ethoxyaniline is reacted with bromine in the presence of a catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dibromo-4-ethoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form azo compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products with different substituents replacing the bromine atoms.
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of the compound.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-ethoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-ethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and ethoxy group play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
2,6-Dibromo-4-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.
2,6-Dibromo-4-nitroaniline: Contains a nitro group instead of an ethoxy group.
2,6-Dibromo-4-phenoxyaniline: Features a phenoxy group in place of the ethoxy group.
Uniqueness: 2,6-Dibromo-4-ethoxyaniline is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the ethoxy group enhances the compound’s performance.
Propiedades
Número CAS |
117824-51-8 |
|---|---|
Fórmula molecular |
C8H9Br2NO |
Peso molecular |
294.97 g/mol |
Nombre IUPAC |
2,6-dibromo-4-ethoxyaniline |
InChI |
InChI=1S/C8H9Br2NO/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3 |
Clave InChI |
BPQYLLULCIDZHQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C(=C1)Br)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



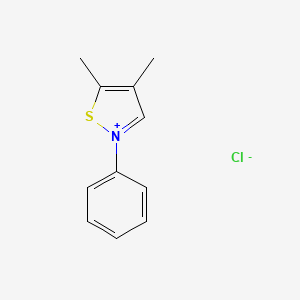
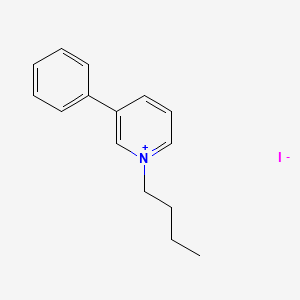
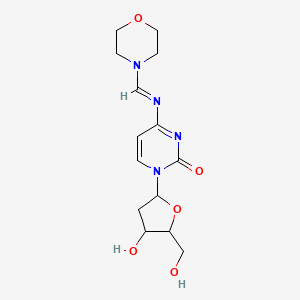
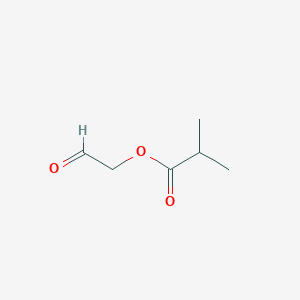
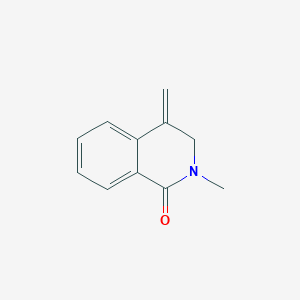
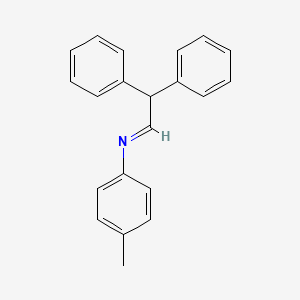
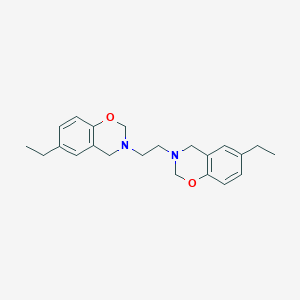

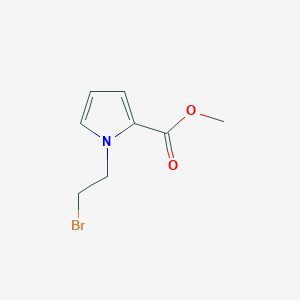
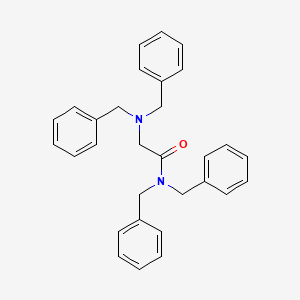
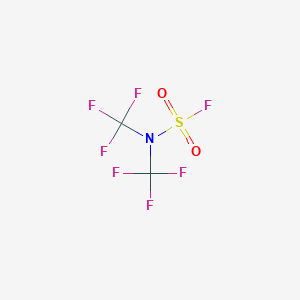
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
